molecular formula C19H23ClN2OS B6078235 3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

Cat. No. B6078235
M. Wt: 362.9 g/mol
InChI Key: VVTSADNKBDMYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide is a synthetic compound that belongs to the class of drugs known as synthetic opioids. It is commonly referred to as U-47700. The compound was first synthesized in the 1970s, and it has been used in scientific research since then. U-47700 is a potent analgesic, and it has been found to have a similar effect to that of morphine. The compound has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

The exact mechanism of action of U-47700 is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor, which leads to a decrease in the transmission of pain signals. U-47700 has also been found to have an effect on the release of dopamine in the brain, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
U-47700 has been found to have a number of biochemical and physiological effects. The compound has been shown to have a similar effect to that of morphine, and it has been found to be a potent analgesic. U-47700 has also been found to have a depressant effect on the central nervous system, which can lead to sedation and respiratory depression. The compound has also been found to have an effect on the release of dopamine in the brain, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

U-47700 has a number of advantages for use in laboratory experiments. The compound is readily available and relatively inexpensive, which makes it a popular choice for researchers. U-47700 has also been found to have a similar effect to that of morphine, which makes it a useful tool for investigating the mechanisms of action of opioids. However, U-47700 has limitations in that it can be toxic and has the potential for abuse.

Future Directions

There are a number of future directions for research on U-47700. One area of research is the development of new synthetic opioids that have a similar effect to U-47700 but with fewer side effects. Another area of research is the investigation of the potential of U-47700 as a treatment for opioid addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of U-47700 and its effects on the brain and body.

Synthesis Methods

U-47700 can be synthesized using a variety of methods. One common method involves the reaction of 2-chlorothiophene with methylamine, followed by the addition of 3-piperidinyl-1-phenylethylamine and the chlorination of the resulting compound. The final step involves the addition of a carboxamide group to the compound to form U-47700.

Scientific Research Applications

U-47700 has been used extensively in scientific research to investigate its potential applications as an analgesic. The compound has been found to be a potent analgesic, and it has been shown to have a similar effect to that of morphine. U-47700 has also been used in studies to investigate its potential as a treatment for opioid addiction and withdrawal symptoms.

properties

IUPAC Name

3-chloro-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c1-21(19(23)18-17(20)10-13-24-18)16-8-5-11-22(14-16)12-9-15-6-3-2-4-7-15/h2-4,6-7,10,13,16H,5,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTSADNKBDMYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide

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